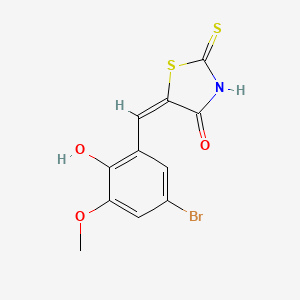
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXAA, and it is a member of the quinoxaline family of compounds. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its various properties.
作用機序
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system. DMXAA induces the production of cytokines, which are proteins that play a crucial role in the immune response. These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack cancer cells. DMXAA also disrupts the blood supply to tumors, which can lead to their death.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines play a crucial role in the immune response and can activate immune cells to attack cancer cells. DMXAA also disrupts the blood supply to tumors, which can lead to their death.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be produced in large quantities for research purposes. DMXAA has also been extensively studied, and its properties are well understood. However, there are some limitations to using DMXAA in lab experiments. It can be toxic to cells at high concentrations, and it has been shown to have limited efficacy in some types of cancer.
将来の方向性
There are several future directions for research on DMXAA. One area of research is to develop more effective delivery methods for DMXAA. Currently, DMXAA is administered intravenously, which can limit its effectiveness. Researchers are exploring other delivery methods, such as inhalation or topical application. Another area of research is to investigate the combination of DMXAA with other anticancer agents. DMXAA has been shown to have limited efficacy in some types of cancer, but it may be more effective when used in combination with other anticancer agents. Finally, researchers are exploring the use of DMXAA in combination with immunotherapy. DMXAA has been shown to activate the immune system, and it may be more effective when used in combination with other immunotherapeutic agents.
合成法
DMXAA can be synthesized using various methods, but the most common method involves the reaction of 2,3-dimethylquinoxaline with thionyl chloride to form 2-chloro-3,6-dimethylquinoxaline. This intermediate is then reacted with 5-methylthiobenzoyl chloride to form DMXAA. The synthesis of DMXAA is relatively straightforward, and it can be produced in large quantities for research purposes.
科学的研究の応用
DMXAA has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to have anticancer properties, and it has been tested in various preclinical and clinical trials. DMXAA works by inducing tumor necrosis, which is the death of cancer cells. It has been shown to be effective against various types of cancer, including lung cancer, melanoma, and leukemia.
特性
IUPAC Name |
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-11(2)21-17-8-12(4-7-16(17)20-10)22-18(23)14-9-13(24-3)5-6-15(14)19/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENSCIYDMSPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=C(C=CC(=C3)SC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-(methylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)
![(2-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6089707.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)
![2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline](/img/structure/B6089710.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6089718.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6089727.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B6089733.png)
![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)
